Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate
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Overview
Description
Starting Materials: The esterified intermediate and Lawesson’s reagent.
Reaction Conditions: The reaction is conducted under reflux in toluene, leading to the formation of the thioxochromene derivative.
Industrial Production Methods: Industrial-scale production of this compound may employ similar synthetic routes but optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and scalability.
Scientific Research Applications
Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate typically involves multi-step organic reactions
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Chromene Core Synthesis:
Starting Materials: 2-hydroxyacetophenone and propyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
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Furan Ring Formation:
Starting Materials: The chromene intermediate and furan-2-carboxylic acid.
Reaction Conditions: This step involves esterification using ethyl chloroformate and a base like triethylamine in an inert atmosphere.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the chromene and furan rings can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate involves interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- Ethyl 5-(7-methoxy-6-propyl-4-oxo-4H-chromen-3-yl)furan-2-carboxylate
- Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)thiophene-2-carboxylate
Comparison:
- Structural Differences: The presence of different substituents (e.g., oxo vs. thioxo, furan vs. thiophene) affects the chemical reactivity and biological activity.
- Unique Features: Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct properties and potential applications.
Properties
CAS No. |
889286-62-8 |
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Molecular Formula |
C20H20O5S |
Molecular Weight |
372.44 |
IUPAC Name |
ethyl 5-(7-methoxy-6-propyl-4-sulfanylidenechromen-3-yl)furan-2-carboxylate |
InChI |
InChI=1S/C20H20O5S/c1-4-6-12-9-13-18(10-17(12)22-3)24-11-14(19(13)26)15-7-8-16(25-15)20(21)23-5-2/h7-11H,4-6H2,1-3H3 |
InChI Key |
MUAQDGNFUYAHRJ-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=C(C=C1OC)OC=C(C2=S)C3=CC=C(O3)C(=O)OCC |
solubility |
not available |
Origin of Product |
United States |
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